

# A Comparative Analysis of LSD1 Inhibitors: INCB059872 and ladademstat (ORY-1001)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, **INCB059872** and iadademstat (ORY-1001). The comparison is based on publicly available preclinical and clinical data, focusing on the efficacy and underlying mechanisms of action of these epigenetic modifiers in oncological applications.

#### Introduction to LSD1 Inhibition

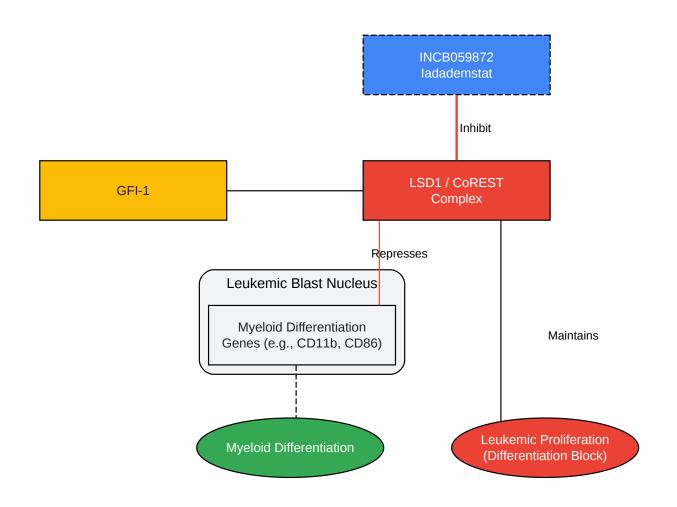
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By demethylating H3K4me1/2, a mark associated with active enhancers, LSD1 is typically involved in gene repression.[2][3] Conversely, its activity on H3K9me1/2 can lead to transcriptional activation.[4] Dysregulation and overexpression of LSD1 are implicated in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it helps maintain an undifferentiated, proliferative state.[5] Inhibition of LSD1 has emerged as a promising therapeutic strategy to reverse this epigenetic silencing, induce cancer cell differentiation, and suppress tumor growth.[6] Both INCB059872 and iadademstat are potent, irreversible inhibitors that form covalent adducts with the FAD cofactor of LSD1.[7][8]

# **Mechanism of Action and Signaling Pathways**



Both **INCB059872** and iadademstat exert their anti-tumor effects by inhibiting the enzymatic activity of LSD1. This inhibition leads to the reactivation of silenced genes that promote cell differentiation and apoptosis. The specific downstream effects are context-dependent, varying with the cancer type and its associated transcription factors.

In Acute Myeloid Leukemia (AML): A key mechanism in certain AML subtypes involves the interaction between LSD1 and the transcription factor GFI-1 (Growth Factor Independence 1). [9][10] The LSD1/GFI-1 complex represses genes necessary for myeloid differentiation. By inhibiting LSD1, both drugs disrupt this complex, leading to the expression of differentiation markers like CD11b and CD86 and a shift from a proliferative to a differentiated state.[10][11] [12] ladademstat has been shown to not only block the demethylase activity but also the scaffolding function of LSD1, sterically hindering the LSD1/GFI-1 interaction.[9]

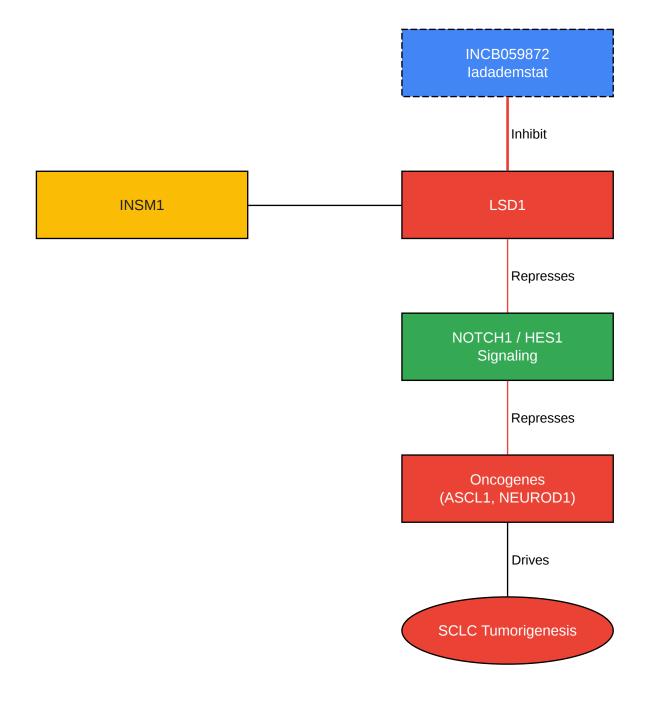


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Caption: Simplified LSD1 signaling pathway in AML.

In Small Cell Lung Cancer (SCLC): In SCLC, LSD1 is recruited by the transcription factor INSM1 to suppress the NOTCH signaling pathway.[9] Inhibition of LSD1 by iadademstat prevents this repression, leading to the re-expression of NOTCH1 and its target HES1.[9] This activation of the NOTCH pathway, in turn, downregulates oncogenic drivers like ASCL1 and NEUROD1, resulting in reduced tumor progression.[9] INCB059872 has also been shown to induce genes like FEZ1 and UMODL1, which are predictive of LSD1 responsiveness in SCLC. [13]





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Caption: Simplified LSD1 signaling pathway in SCLC.

# **Preclinical Efficacy**

Both compounds have demonstrated potent anti-tumor activity in a range of preclinical models. Iadademstat has shown sub-nanomolar activity in AML cell viability assays, while **INCB059872** has potent nanomolar efficacy against SCLC cell lines.

In	Vi	itro	Data
	w		

Drug	Assay Type	Cell Line(s)	Potency	Reference(s)
ladademstat	LSD1 Inhibition	- IC50 < 20 nM		[14]
Cell Viability	H1299, A549 (Lung)	80-160 μM	[11]	
Differentiation	THP-1 (AML)	EC50 < 1 nM (for CD11b)	[14]	
INCB059872	Cell Proliferation	Panel of SCLC EC50: 47 - 37 nM		[13]
Cell Proliferation	Non-tumorigenic T cells	IC50 > 10 μM	[13]	
Differentiation	AML cell lines	Induces CD86, CD11b	[15][16]	

## **In Vivo Data**



Drug	Model Type	Cancer Type	Key Findings	Reference(s)
ladademstat	Rodent Xenograft	AML	Reduced tumor growth, correlated with differentiation biomarkers.	[17]
PDX Model	SCLC	Complete and durable tumor regression in a chemoresistant model.	[18]	
INCB059872	Human Xenograft	SCLC (NCI- H526, NCI- H1417)	Tumor growth inhibition with once daily (QD) and alternative day (QoD) dosing.	[13]
Human Xenograft	AML (THP-1)	Significant tumor growth inhibition.	[16]	
Murine Model	Signi Murine Model AML (MLL-AF9) prolo medi		[15][16]	_

# **Experimental Protocols & Workflows**

Detailed, step-by-step protocols for specific experiments are often proprietary. However, based on published literature, we can outline the general methodologies employed.

## **General In Vitro Cell Viability Assay Protocol**

• Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.



- Compound Treatment: A dilution series of the LSD1 inhibitor (e.g., INCB059872 or iadademstat) is prepared and added to the wells.
- Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
- Viability Assessment: A reagent such as CellTiter-Glo® (measures ATP) or MTT is added to each well.
- Data Acquisition: Luminescence or absorbance is measured using a plate reader.
- Analysis: Data is normalized to vehicle-treated controls, and EC50/IC50 values are calculated using non-linear regression.

### **General In Vivo Xenograft Study Workflow**

The workflow for evaluating drug efficacy in a patient-derived xenograft (PDX) or cell linederived xenograft (CDX) model typically involves several key stages.



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Caption: General experimental workflow for in vivo xenograft studies.

Protocol Outline for Xenograft Studies:

- Animal Models: Immunodeficient mice (e.g., NOD/SCID or nu/nu) are typically used to prevent rejection of human tumor cells.[19]
- Tumor Implantation: For CDX models, a suspension of cultured cancer cells (e.g., 1x10<sup>7</sup> cells) is injected subcutaneously into the flank of the mice.[19] For PDX models, small fragments of a patient's tumor are surgically implanted.[12]



- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~150-300 mm³). Mice are then randomized into treatment and vehicle control groups.[19]
- Drug Administration: The drug (e.g., **INCB059872** or iadademstat) is administered orally (p.o.) according to a specified dosing regimen (e.g., once daily).[13]
- Efficacy Evaluation: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition (TGI). Survival may be a secondary endpoint.[12]

# **Clinical Efficacy**

ladademstat has advanced further in clinical development with more mature data available, particularly in AML. The clinical development of **INCB059872** has been hampered by several trial terminations for strategic business reasons, limiting the availability of efficacy data.[8][20]



Drug	Trial (Indication)	Phase	Combination Agent(s)	Key Efficacy Results	Reference(s)
ladademstat	ALICE (1L unfit AML)	lla	Azacitidine	ORR: 81% (22/27 evaluable patients); CR/CRi: 64% of responders.	[12]
CLEPSIDRA (2L SCLC)	lla	Carboplatin- Etoposide	ORR: 40% (4/10 evaluable patients). Interim data showed 75% ORR.	[1][4][21]	
FRIDA (R/R FLT3-mut AML)	lb	Gilteritinib	ORR: 67% (8/12 patients); CR+CRh+CR i: 58% (7/12 patients) at expanded dose.	[2]	
INCB059872	NCT0271290 5 (Advanced Malignancies)	I/II	Monotherapy & Combos	Terminated due to strategic business decision. Efficacy data not reported.	[20]
NCT0351440 7 (Ewing Sarcoma)	lb	Monotherapy	Terminated due to strategic business	[20]	



decision.
Efficacy data
not reported.

ORR: Objective Response Rate; CR: Complete Remission; CRi: Complete Remission with incomplete hematological recovery.

# **Summary and Conclusion**

Both **INCB059872** and iadademstat are potent, irreversible inhibitors of LSD1 with demonstrated preclinical activity in hematological and solid tumor models. They share a common mechanism of inducing differentiation by reversing epigenetic repression of key gene programs.

- ladademstat (ORY-1001) has produced robust clinical data, particularly in AML. The ALICE trial results, showing an 81% ORR in combination with azacitidine, are highly promising and compare favorably to historical controls.[12][15] Its development pipeline in both AML and SCLC appears active and is generating significant clinical data.
- INCB059872 has shown strong preclinical efficacy, with potent activity in SCLC and AML models.[13][16] However, its clinical development has been discontinued for reasons unrelated to safety or efficacy, according to public records.[20] Consequently, there is a lack of mature clinical data to directly compare its efficacy against iadademstat in patients.

For researchers, iadademstat represents a clinically validated LSD1 inhibitor with a clearer path to potential approval and a wealth of associated clinical and translational data. **INCB059872** remains a valuable tool for preclinical research, demonstrating the therapeutic potential of LSD1 inhibition, although its future in clinical practice is uncertain. Further head-to-head studies would be required for a definitive comparative assessment of their therapeutic indices.

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